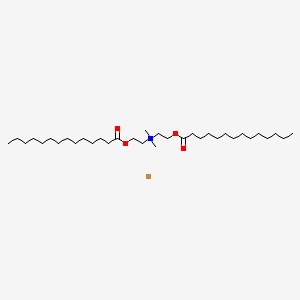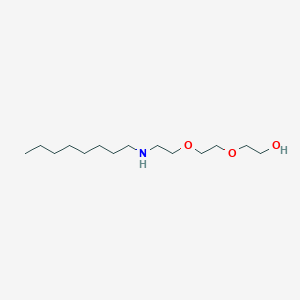![molecular formula C18H23Cl2N3O3S2 B14338777 2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine CAS No. 101018-64-8](/img/structure/B14338777.png)
2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd with N-methylmethanamine (1:1) is a complex organic compound that belongs to the class of thiazolidine derivatives
Preparation Methods
The synthesis of 3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) involves multiple steps. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is typically formed through a cyclization reaction involving a thiol and an amine.
Introduction of Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction.
Addition of Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group is added via a nucleophilic substitution reaction.
Condensation with N-methylmethanamine: The final step involves the condensation of the intermediate compound with N-methylmethanamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: Hydrolysis of the compound can lead to the formation of thiazolidine derivatives and acetic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as an anticancer agent due to its ability to interfere with DNA replication and cell division.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This results in the disruption of cell division and ultimately cell death. The compound may also interact with proteins and enzymes involved in cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) include:
Thiazolidinediones: These compounds have a similar thiazolidine ring structure and are used as antidiabetic agents.
Thiadiazoles: These compounds have a similar sulfur-containing heterocyclic ring and are studied for their anticancer and antimicrobial properties.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and are investigated for their potential as anticancer agents.
The uniqueness of 3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
101018-64-8 |
|---|---|
Molecular Formula |
C18H23Cl2N3O3S2 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine |
InChI |
InChI=1S/C16H16Cl2N2O3S2.C2H7N/c17-5-7-19(8-6-18)12-3-1-11(2-4-12)9-13-15(23)20(10-14(21)22)16(24)25-13;1-3-2/h1-4,9H,5-8,10H2,(H,21,22);3H,1-2H3/b13-9+; |
InChI Key |
UQOZMSYLQGERML-KJEVSKRMSA-N |
Isomeric SMILES |
CNC.C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl |
Canonical SMILES |
CNC.C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


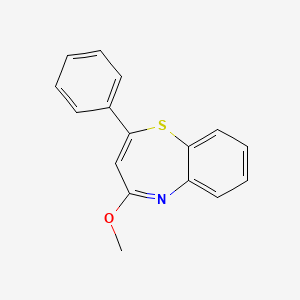
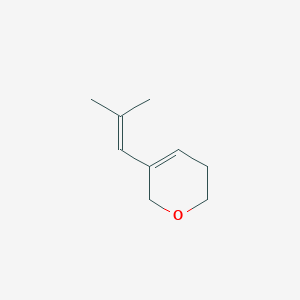

![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
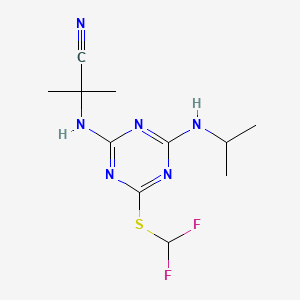
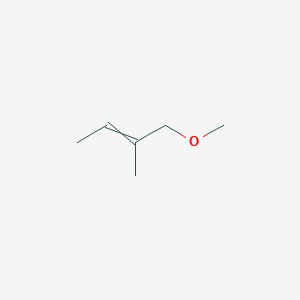
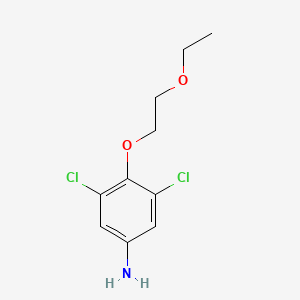
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
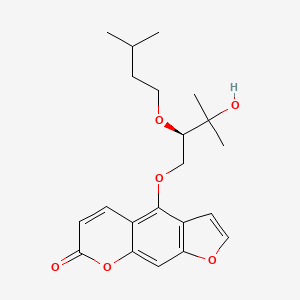
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
